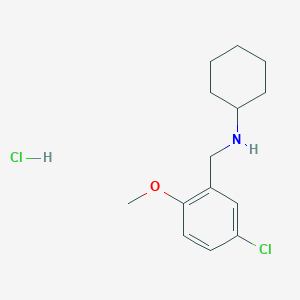
4-(4-fluorobenzyl)-1-glycyl-3-isopropyl-1,4-diazepan-5-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorobenzyl)-1-glycyl-3-isopropyl-1,4-diazepan-5-one hydrochloride, also known as L-838,417, is a compound that belongs to the class of diazepanes. It has been widely used in scientific research due to its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 4-(4-fluorobenzyl)-1-glycyl-3-isopropyl-1,4-diazepan-5-one hydrochloride is not fully understood. It is believed to act on the GABA-A receptor, which is an inhibitory neurotransmitter. It may enhance the activity of GABA-A receptors, leading to an increase in the inhibitory effects of GABA.
Biochemical and physiological effects:
This compound has been found to produce a range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been found to reduce drug-seeking behavior in animal models of addiction. Additionally, it has been shown to have analgesic effects in animal models of neuropathic pain.
実験室実験の利点と制限
One advantage of using 4-(4-fluorobenzyl)-1-glycyl-3-isopropyl-1,4-diazepan-5-one hydrochloride in lab experiments is its potential as a therapeutic agent for various diseases. It has also been found to have a low toxicity profile in animal studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
将来の方向性
There are several future directions for research on 4-(4-fluorobenzyl)-1-glycyl-3-isopropyl-1,4-diazepan-5-one hydrochloride. One direction is to further investigate its potential therapeutic effects in the treatment of anxiety, depression, addiction, neuropathic pain, schizophrenia, and Alzheimer's disease. Another direction is to elucidate its mechanism of action, which may lead to the development of more effective therapeutic agents. Additionally, more studies are needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a compound that has been widely used in scientific research due to its potential as a therapeutic agent for various diseases. Its mechanism of action is not fully understood, but it has been found to produce a range of biochemical and physiological effects. While there are some advantages and limitations to using it in lab experiments, there are several future directions for research on this compound that may lead to the development of more effective therapeutic agents.
合成法
The synthesis of 4-(4-fluorobenzyl)-1-glycyl-3-isopropyl-1,4-diazepan-5-one hydrochloride involves the reaction of 4-fluorobenzyl chloride with glycine followed by the reaction of the resulting product with isopropylamine. The final product is obtained by the reaction of the intermediate product with hydrochloric acid.
科学的研究の応用
4-(4-fluorobenzyl)-1-glycyl-3-isopropyl-1,4-diazepan-5-one hydrochloride has been used in various scientific research studies. It has been found to have potential therapeutic effects in the treatment of anxiety, depression, and addiction. It has also been studied for its potential use in the treatment of neuropathic pain, schizophrenia, and Alzheimer's disease.
特性
IUPAC Name |
1-(2-aminoacetyl)-4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c1-12(2)15-11-20(17(23)9-19)8-7-16(22)21(15)10-13-3-5-14(18)6-4-13/h3-6,12,15H,7-11,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKVTARAFRIMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-amino-3-[1-cyano-2-(4-isopropyl-3-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5371440.png)
![2-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methyl}-3,5-dimethylpyridin-4(1H)-one](/img/structure/B5371448.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(4-isopropyl-1,3-thiazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5371453.png)
![6-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5371455.png)

![1-{1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5371468.png)


![4-[(2,3-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5371487.png)
![N-[3-(4-morpholinyl)propyl]-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5371496.png)
![2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile](/img/structure/B5371504.png)
![2-(6-methoxy-2-naphthyl)-4-[3-(2-methyl-1H-imidazol-1-yl)propyl]morpholine](/img/structure/B5371514.png)